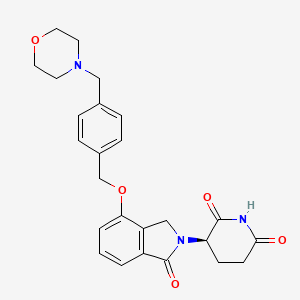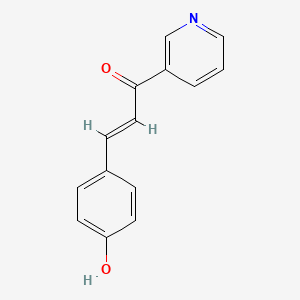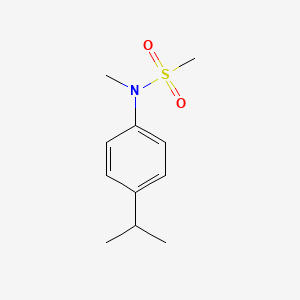![molecular formula C16H14O4S B7549802 Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)
Bis[3,4-methylenedioxybenzyl]sulfide
Vue d'ensemble
Description
Bis[3,4-methylenedioxybenzyl]sulfide: is an organic compound with the molecular formula C₁₆H₁₄O₄S It is characterized by the presence of two 3,4-methylenedioxybenzyl groups connected by a sulfide linkage
Applications De Recherche Scientifique
Chemistry: Bis[3,4-methylenedioxybenzyl]sulfide is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its antioxidant properties make it a candidate for developing drugs to combat oxidative stress-related conditions.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[3,4-methylenedioxybenzyl]sulfide typically involves the reaction of 3,4-methylenedioxybenzyl chloride with sodium sulfide in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis[3,4-methylenedioxybenzyl]sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted benzyl derivatives.
Mécanisme D'action
The mechanism of action of Bis[3,4-methylenedioxybenzyl]sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparaison Avec Des Composés Similaires
- Bis[4-methoxybenzyl]sulfide
- Bis[4-chlorobenzyl]sulfide
- Bis[4-nitrobenzyl]sulfide
Comparison: Bis[3,4-methylenedioxybenzyl]sulfide is unique due to the presence of the methylenedioxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the methylenedioxy group enhances the compound’s biological activity, making it a valuable molecule for research and industrial applications.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfanylmethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4S/c1-3-13-15(19-9-17-13)5-11(1)7-21-8-12-2-4-14-16(6-12)20-10-18-14/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIATYYZLFSIKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7549730.png)



![N'-[(2E)-4-methylpent-3-en-2-ylidene]benzohydrazide](/img/structure/B7549770.png)
![1-Ethyl-3-[3-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B7549775.png)

![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7549809.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]propanoic acid](/img/structure/B7549819.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid](/img/structure/B7549820.png)

![4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7549834.png)
![ethyl 5-methyl-2-[(E)-2-(4-morpholin-4-ylphenyl)ethenyl]-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7549842.png)
